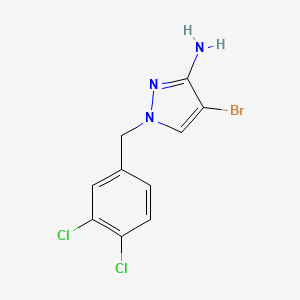

4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

描述

属性

IUPAC Name |

4-bromo-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrCl2N3/c11-7-5-16(15-10(7)14)4-6-1-2-8(12)9(13)3-6/h1-3,5H,4H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIYKTURCXASTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C(=N2)N)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198152 | |

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895929-98-3 | |

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pyrazole Ring Formation

The pyrazole core is typically synthesized by cyclization of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under acidic or basic conditions. This step forms the 1H-pyrazol-3-amine scaffold essential for subsequent functionalization.

- Typical reaction conditions:

- React hydrazine derivatives with diketones or α,β-unsaturated ketones.

- Acidic catalysts such as trifluoroacetic acid or Lewis acids like AlCl₃ can be used to promote cyclization.

- Reaction temperature ranges from room temperature to reflux depending on substrates.

Introduction of the 3,4-Dichlorobenzyl Group

The benzyl group is introduced via nucleophilic substitution, where the pyrazole nitrogen (N-1) acts as a nucleophile attacking a benzyl halide (e.g., 3,4-dichlorobenzyl chloride or bromide).

- Key points:

- Use of base such as potassium carbonate (K₂CO₃) to deprotonate the pyrazole nitrogen.

- Solvents like acetone or dimethylformamide (DMF) facilitate the substitution.

- Reaction temperatures vary from ambient to 60–80 °C.

- The 3,4-dichlorobenzyl halide is either commercially sourced or prepared via chlorination of benzyl precursors.

Bromination at the 4-Position of Pyrazole

Selective bromination is achieved using electrophilic brominating agents, commonly N-bromosuccinimide (NBS), which selectively brominate the 4-position on the pyrazole ring.

- Reaction conditions:

- NBS is added in stoichiometric or slight excess amounts (1.0–1.2 equivalents).

- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are used.

- Temperature is controlled between 0 °C and room temperature to prevent over-bromination.

- Reaction time typically ranges from 1 to 6 hours.

Purification and Salt Formation

The final compound is often isolated as a hydrochloride salt to enhance solubility and stability.

- Purification techniques:

- Silica gel chromatography using gradients of ethyl acetate and heptane or dichloromethane.

- Recrystallization from polar solvents such as ethanol or ethyl acetate.

- Salt formation by treatment with hydrochloric acid in ethanol or diethyl ether.

Representative Reaction Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + α,β-unsaturated ketone, AlCl₃ catalyst, reflux | 70–85 | Acid catalyst improves cyclization efficiency |

| Benzylation | 3,4-Dichlorobenzyl chloride, K₂CO₃, acetone, 60 °C, 4 h | 65–80 | Base-mediated nucleophilic substitution |

| Bromination | NBS (1.2 eq.), DMF, 0 °C to RT, 3 h | 75–90 | Selective 4-position bromination |

| Chlorination (if needed) | SOCl₂ or PCl₅, reflux, inert atmosphere | 60–75 | Introduces dichloro substituents on benzyl ring |

| Purification and salt formation | Silica gel chromatography, HCl in ethanol | 85–95 | Hydrochloride salt improves solubility and handling |

Research Findings and Optimization Insights

- Reaction optimization: Adjusting the equivalents of NBS and reaction time can enhance bromination selectivity and yield, avoiding polybromination or side reactions.

- Catalyst screening: Lewis acids such as AlCl₃ have been shown to improve pyrazole ring formation yields.

- Solvent effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution steps, while non-polar solvents (acetone, THF) are preferred for bromination.

- Temperature control: Maintaining low temperatures during bromination minimizes undesired substitutions.

- Purification: Gradient elution chromatography and recrystallization are critical for obtaining high purity (>95%) products suitable for pharmaceutical research.

Analytical Validation Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the substitution pattern on the pyrazole ring and benzyl group.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Provides definitive structural confirmation including bond lengths and dihedral angles.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

化学反应分析

Types of Reactions

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Coupling Products: Aryl or alkyl-substituted pyrazoles.

科学研究应用

Overview

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the pyrazole class. Its unique structure, featuring a bromine atom and a dichlorobenzyl group, makes it a valuable building block in various scientific research applications, particularly in medicinal chemistry, biological studies, and material science.

Medicinal Chemistry

Pharmaceutical Development : This compound serves as a critical intermediate in the synthesis of novel pharmaceutical agents. Its structural attributes allow for modifications that can enhance biological activity against specific targets. For instance, derivatives of pyrazole compounds have shown potential in treating various diseases, including cancer and inflammatory conditions.

Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor properties. They can inhibit pathways involved in tumor growth, such as the BRAF(V600E) and EGFR signaling pathways. Studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines.

Anti-inflammatory Properties : The compound has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production. This makes it a candidate for further exploration in the context of inflammatory diseases.

Biological Studies

Microbial Activity : The antimicrobial potential of this compound has been evaluated against several bacterial strains and fungi. Results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action : The compound's mechanism of action may involve interaction with specific biological targets such as enzymes or receptors, influenced by its unique substituents. The presence of bromine and dichlorobenzyl groups can enhance binding affinity and specificity toward these targets.

Chemical Research

Synthetic Applications : In organic chemistry, this compound acts as a precursor for synthesizing more complex molecules. Its reactivity allows for diverse synthetic pathways that can lead to the development of new compounds with desired properties.

Material Science

Development of New Materials : The compound is being investigated for its potential use in creating new materials with specific properties. Research into its physical and chemical characteristics could lead to applications in fields such as electronics or nanotechnology.

作用机制

The mechanism of action of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and dichlorobenzyl groups can influence its binding affinity and specificity towards these targets.

相似化合物的比较

Similar Compounds

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazole: Lacks the amine group at the 3-position.

1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine: Lacks the bromine atom at the 4-position.

4-Bromo-1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine: Has a phenyl group instead of a benzyl group.

Uniqueness

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of both bromine and dichlorobenzyl groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis.

生物活性

4-Bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1151240-86-6, exhibits various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom and dichlorobenzyl group attached to a pyrazole ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have shown effectiveness against various cancer cell lines. They inhibit key pathways involved in tumor growth, including BRAF(V600E) and EGFR signaling pathways .

- Anti-inflammatory Properties : These compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production .

- Antibacterial and Antifungal Effects : The compound has been tested against several bacterial strains and fungi, showing moderate to strong activity. For example, studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives highlighted that modifications in the pyrazole ring can enhance antitumor activity. The compound's ability to inhibit specific kinases implicated in cancer progression has been documented. For instance, it was found that pyrazole derivatives could effectively inhibit Aurora-A kinase, which is crucial for cell division .

Anti-inflammatory Activity

Research has shown that this compound can significantly reduce inflammation markers in vitro. It was effective in inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide in macrophages, indicating its potential as an anti-inflammatory agent .

Antibacterial and Antifungal Activity

In vitro assays demonstrated that this compound possesses antibacterial properties against various strains including MRSA and E. coli. The minimum inhibitory concentration (MIC) values were recorded to be significantly lower than those of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Studies

| Study | Activity Evaluated | Findings |

|---|---|---|

| Liu et al. (2013) | Antitumor | Inhibition of BRAF(V600E) and EGFR pathways; effective against multiple cancer cell lines. |

| Zhang et al. (2016) | Anti-inflammatory | Reduced NO and TNF-α production in LPS-stimulated macrophages; significant anti-inflammatory effects observed. |

| Wang et al. (2019) | Antibacterial | Effective against MRSA with MIC values lower than standard treatments; demonstrated bactericidal activity. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, and what analytical techniques validate its purity and structure?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, pyrazole cores are often constructed using condensation reactions between hydrazines and β-diketones, followed by bromination at the 4-position. The 3,4-dichlorobenzyl group is introduced via nucleophilic substitution or alkylation. Structural validation relies on ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular weight confirmation. Purity is assessed via HPLC (>95%) and melting point analysis .

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer : Yield optimization involves:

- Catalyst selection : Copper(I) bromide enhances coupling reactions (e.g., Ullmann-type couplings for aryl substitutions) .

- Solvent choice : Polar aprotic solvents like DMSO improve solubility of intermediates .

- Temperature control : Maintaining 35–50°C during alkylation steps minimizes side reactions .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) isolates the target compound from byproducts .

Q. What spectroscopic methods are critical for characterizing this compound, and what key data should researchers expect?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons from dichlorobenzyl), δ 5.8–6.2 ppm (pyrazole C-H), and δ 3.5–4.0 ppm (NH₂) .

- IR : Stretching bands at ~3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N pyrazole), and 700 cm⁻¹ (C-Br) .

- HRMS : Exact mass calculation for C₁₀H₈BrCl₂N₃ ([M+H]⁺) should match theoretical values within 3 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or inconsistent HRMS) arise from:

- Tautomerism : Pyrazole NH tautomerization can alter NMR signals. Use deuterated DMSO to stabilize tautomers .

- Trace impurities : LC-MS/MS identifies low-abundance byproducts.

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis resolves ambiguities (e.g., bond angles, substitution sites) .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial studies?

- Methodological Answer :

- In vitro assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine MIC values .

- Structure-activity relationship (SAR) : Modify the dichlorobenzyl group to assess halogenation’s role in potency. For example, replacing Cl with CF₃ alters lipophilicity and membrane penetration .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. What mechanistic insights can be gained from studying the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : The 3,4-dichlorobenzyl group increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks (e.g., Suzuki couplings).

- Hammett plots : Quantify substituent effects on reaction rates using σ values (e.g., σₚ for para-Cl = +0.23) .

- DFT calculations : Predict charge distribution and transition states for bromination or alkylation steps .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。